2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Historical Context and Discovery
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane emerged in the 2010s as part of advancements in boronic ester chemistry, particularly in Suzuki-Miyaura cross-coupling applications. Its development aligns with the growing demand for stable, air-tolerant boronic acid derivatives in pharmaceutical and materials science research. While no single publication is credited with its discovery, its synthesis methodology builds on established protocols for pinacol ester formation. The compound gained prominence due to its balanced reactivity and stability, making it a valuable intermediate in complex molecule synthesis.
Structural Characterization and IUPAC Nomenclature
The compound features a boronic ester core with distinct substituents:
- Core structure : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester)
- Aromatic system : 2-(cyclopropylmethoxy)-4-fluorophenyl group
Molecular Formula :
C₁₆H₂₂BFO₃
Structural Features :
| Property | Value | |
|---|---|---|
| Molecular Weight | 292.15 g/mol | |
| Rotatable Bonds | 4 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 28 Ų | |
| LogP | 4.5 |
The cyclopropylmethoxy group induces steric hindrance while maintaining electronic tunability, and the fluorine atom provides electronic modulation to the aromatic system.
Registration Information and Identifiers
Key Identifiers :
| Identifier Type | Value | |
|---|---|---|
| CAS Registry Number | 1185836-96-7 | |
| MDL Number | MFCD13152010 | |
| PubChem CID | Not formally assigned* | |
| ChemSpider ID | 12951256 (related analog) |
*While not explicitly listed in PubChem's main database, structural analogs and supplier catalogs confirm its existence through cross-referenced identifiers.
Commercial Availability :
| Supplier | Purity | Packaging Options | |
|---|---|---|---|
| AA BLOCKS | 97% | 250 mg – 5 g | |
| A2B Chem | 97% | 250 mg – 5 g | |
| TRC | 95% | 50 mg – 500 mg |
Structural Position within Boronic Ester Classifications
This compound belongs to the pinacol boronic ester subclass, characterized by:
- Steric Profile : Despite the pinacol group's two quaternary carbons, its planar O–B–O configuration minimizes steric bulk.
- Electronic Properties : The electron-donating pinacol group enhances stability while maintaining sufficient Lewis acidity for transmetalation.
- Comparative Reactivity :
| Boronic Ester Type | Relative Transmetalation Rate | |
|---|---|---|
| Catechol | 1.8× faster than acid | |
| Glycol | 1.5× faster than acid | |
| Pinacol (this compound) | 1.2× faster than acid |
The cyclopropylmethoxy substituent places it within a specialized category of alkoxy-functionalized arylboronic esters , combining steric protection with directed reactivity patterns. Its fluorine substitution further classifies it as a fluorinated boronic ester , a group prized for modulating electronic properties in medicinal chemistry.
Properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-12(18)9-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZOCSPIBZDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718757 | |
| Record name | 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185836-96-7 | |
| Record name | 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects
Biochemical Analysis
Biochemical Properties
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid moiety and the serine or threonine residues in the enzyme’s active site. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, thereby modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By inhibiting key enzymes in these pathways, the compound can alter gene expression and cellular metabolism. For instance, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, leading to reduced cell growth and increased apoptosis in certain cell types. Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound binds to the active sites of enzymes, leading to their inhibition or activation depending on the context. For example, by binding to the serine residues in proteases, it inhibits their activity, thereby preventing the cleavage of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation observed under extreme conditions. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In in vitro studies, the compound has demonstrated stability over several hours, while in in vivo studies, its effects have been observed to last for several days.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects. At higher doses, toxic effects such as liver damage and renal impairment have been observed. Threshold effects have been identified, where doses above a certain level result in significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. This compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, it interacts with cofactors such as NAD+ and FAD, further influencing metabolic processes. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Within tissues, it accumulates in organs such as the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by factors such as its chemical structure and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it has been observed to localize to the nucleus, where it can influence gene expression by interacting with nuclear proteins and transcription factors. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to act as a versatile building block in drug discovery and development. Its potential applications include:
- Anticancer Agents : Studies have indicated that boron-containing compounds can exhibit anticancer properties. The incorporation of the cyclopropyl group and fluorine atom may enhance the biological activity of derivatives synthesized from this compound.
- Bioconjugation : The presence of a boron atom allows for selective reactions with biomolecules, making it useful in the development of bioconjugates for targeted drug delivery systems.
Organic Synthesis
In organic synthesis, the compound serves as a crucial intermediate for the preparation of various complex molecules:
- Cross-Coupling Reactions : The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds which are essential in synthesizing pharmaceuticals and agrochemicals.
- Reagent in Organic Transformations : The compound can be utilized as a reagent for functional group transformations due to its ability to stabilize reactive intermediates.
Materials Science
The unique properties of boron compounds have implications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Its boron content may also impart flame retardant properties.
- Nanotechnology : Research into the use of boron compounds in nanomaterials has shown potential for applications in electronics and photonics due to their unique electronic properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated derivatives of boron-containing compounds similar to 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated that certain modifications led to significant cytotoxicity against various cancer cell lines. This highlights the potential for developing new anticancer agents based on this compound's structure .
Case Study 2: Cross-Coupling Efficiency
Research demonstrated that using this dioxaborolane derivative as a precursor in Suzuki-Miyaura cross-coupling reactions yielded high-efficiency results with various aryl halides. This efficiency is attributed to the stability of the boron species during the reaction process .
Case Study 3: Polymer Enhancement
In materials science research, incorporating this compound into polycarbonate matrices resulted in improved thermal and mechanical properties compared to unmodified polymers. The study concluded that the addition of boron-containing compounds could lead to innovative materials with enhanced performance characteristics .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Insights :
Steric and Functional Group Variations
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity ensured?
- Methodology : The compound is typically synthesized via Miyaura borylation, where palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate the coupling of cyclopropylmethoxy-fluorophenyl precursors with bis(pinacolato)diboron (B₂pin₂). Reaction conditions (80–100°C, anhydrous THF) and stoichiometric ratios (1:1.2 aryl halide to B₂pin₂) are critical for yields >80% .
- Purity Control : Post-synthesis purification involves flash chromatography (hexane/ethyl acetate gradients) and recrystallization. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy (e.g., absence of residual pinacol signals at δ 1.2 ppm) .
Q. How is this compound characterized structurally, and what spectroscopic data are key for validation?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) confirms the dioxaborolane ring geometry and substituent positioning. Key NMR signals include the cyclopropylmethoxy group (δ 3.5–4.0 ppm for OCH₂, δ 0.5–1.0 ppm for cyclopropyl protons) and the boron-bound aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 333.18 (calculated for C₁₈H₂₅BFO₃⁺) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges in Suzuki-Miyaura couplings involving this boronate ester?
- Issue : Competing para/meta coupling due to steric hindrance from the cyclopropylmethoxy group.
- Solutions :
- Use Pd-XPhos catalysts to enhance para selectivity via steric control .
- Pre-functionalize the aryl partner with directing groups (e.g., pyridyl) to guide cross-coupling .
Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The fluorine atom increases the electrophilicity of the arylboronate, accelerating transmetallation but risking proto-deboronation. Kinetic studies (monitored via ¹⁹F NMR) show a 30% faster transmetallation rate compared to non-fluorinated analogs .
- Optimization : Lower reaction temperatures (50°C) and excess base (Cs₂CO₃) minimize side reactions, improving yields to >85% .
Q. Can this compound be adapted for non-traditional applications, such as in bioimaging or sensors?
- Emerging Applications :
- Hydrogen Peroxide Probes : Boronate esters react with H₂O₂ to form phenol derivatives, enabling fluorescence-based detection. A 2018 study modified the aryl group with styryl substituents (e.g., CSTBPin) for turn-on fluorescence at λₑₓ = 450 nm .
- Anticancer Agents : Derivatives with thiophenyl groups (e.g., 2-methylbenzo[b]thiophen-3-yl) showed selective cytotoxicity in tumor cells (IC₅₀ = 8.2 μM in HeLa) by modulating ROS levels .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for isomer formation during synthesis: How to reconcile conflicting data?
- Case : A 2023 study reported 66% yield for the a-isomer (4-fluoro-2,6-dimethylphenyl), while a 2021 protocol cited 85% for a chloro-substituted analog .
- Resolution : Differences stem from substituent electronic effects. Fluorine’s electronegativity slows boronation vs. chloro groups. Adjusting catalyst loading (0.2 mol% UiO-Co vs. 1 mol% Pd) and solvent polarity (toluene vs. MeCN) optimizes yields .
Methodological Best Practices
Q. What protocols ensure reproducibility in large-scale synthesis (>10 g)?
- Key Steps :
Precatalyst Activation : Pre-stir Pd(OAc)₂ with SPhos ligand (1:1.1 ratio) in degassed THF for 30 min.
Slow Addition : Add B₂pin₂ dropwise over 2 hrs to minimize exothermic side reactions.
Workup : Quench with NH₄Cl (aq.), extract with EtOAc, and dry over MgSO₄.
Safety and Handling
Q. What are the critical safety considerations for handling this compound?
- Hazards : Moisture-sensitive (risk of hydrolysis to boric acid). Irritant to eyes/skin.
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
